molecular formula C19H21N3O2 B2434037 N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide CAS No. 2415564-67-7

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide

Cat. No.: B2434037
CAS No.: 2415564-67-7
M. Wt: 323.396
InChI Key: VLSIDKUNVCXTLZ-UHFFFAOYSA-N
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Description

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide is a complex organic compound that features a pyrazole and furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide typically involves multi-step organic reactions. One common route starts with the preparation of the 2-methylpyrazole derivative, which is then coupled with a furan derivative under specific conditions to form the intermediate. This intermediate is further reacted with 2-phenylbutanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The furan ring may also play a role in binding to specific sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide
  • N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide

Uniqueness

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide is unique due to its specific combination of pyrazole and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-16(14-7-5-4-6-8-14)19(23)20-13-15-9-10-18(24-15)17-11-12-21-22(17)2/h4-12,16H,3,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSIDKUNVCXTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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